molecular formula C14H14ClNO4S B14931709 N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfonamide

N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfonamide

Cat. No.: B14931709
M. Wt: 327.8 g/mol
InChI Key: DZZLBNQLDIVKFD-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities, including antibacterial, antifungal, and antiviral properties. This particular compound features a 4-chlorophenyl group and two methoxy groups attached to a benzenesulfonamide core, which contributes to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfonamide typically involves the reaction of 4-chloroaniline with 2,4-dimethoxybenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reactors and optimized reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfonamide can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

    Oxidation Reactions: The methoxy groups can be oxidized to form corresponding quinones under specific conditions.

    Reduction Reactions: The nitro group, if present, can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride can be employed.

Major Products Formed

    Substitution Reactions: The major products are the substituted sulfonamides.

    Oxidation Reactions: The major products are quinones or other oxidized derivatives.

    Reduction Reactions: The major products are the corresponding amines.

Scientific Research Applications

N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfonamide has several scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating infections and other diseases.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of enzymes by mimicking the structure of natural substrates, leading to the disruption of essential biochemical pathways. The compound may also interact with cellular membranes, affecting their integrity and function.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorophenyl)-1,3,4-thiadiazole-2-sulfonamide
  • N-(4-chlorophenyl)-1,3,4-oxadiazole-2-sulfonamide
  • N-(4-chlorophenyl)-2-chlorobenzenesulfonamide

Uniqueness

N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfonamide is unique due to the presence of two methoxy groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of the 4-chlorophenyl group and the sulfonamide moiety also contributes to its distinct properties compared to other similar compounds.

Properties

Molecular Formula

C14H14ClNO4S

Molecular Weight

327.8 g/mol

IUPAC Name

N-(4-chlorophenyl)-2,4-dimethoxybenzenesulfonamide

InChI

InChI=1S/C14H14ClNO4S/c1-19-12-7-8-14(13(9-12)20-2)21(17,18)16-11-5-3-10(15)4-6-11/h3-9,16H,1-2H3

InChI Key

DZZLBNQLDIVKFD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

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